(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
The compound “(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5’R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple chiral centers and functional groups. This compound is characterized by its intricate structure, which includes several hydroxyl groups, a spirocyclic system, and multiple sugar moieties. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic system, the introduction of hydroxyl groups, and the assembly of the sugar moieties. Each step would require specific reaction conditions, such as the use of protecting groups, selective oxidation or reduction reactions, and stereoselective synthesis techniques.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of biocatalysts, flow chemistry, or other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Cleavage of glycosidic bonds in the sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and acids or bases for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
This compound may have various scientific research applications, including:
Chemistry: As a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Exploring its potential as a therapeutic agent or drug lead compound.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with multiple chiral centers and functional groups, such as:
Glycosides: Compounds with sugar moieties linked to other functional groups.
Spirocyclic Compounds: Molecules with spirocyclic systems.
Polyhydroxylated Compounds: Molecules with multiple hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, such as the spirocyclic system, the arrangement of hydroxyl groups, and the presence of multiple sugar moieties. These features may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C44H70O18 |
---|---|
Molecular Weight |
887.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O18/c1-19-8-13-43(56-17-19)21(3)44(54)28(62-43)15-42(53)25-7-6-22-14-23(9-11-40(22,4)24(25)10-12-41(42,44)5)58-39-36(61-38-33(51)31(49)29(47)20(2)57-38)34(52)35(27(16-45)59-39)60-37-32(50)30(48)26(46)18-55-37/h6,19-21,23-39,45-54H,7-18H2,1-5H3/t19-,20+,21-,23+,24+,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43-,44-/m1/s1 |
InChI Key |
KLOUOGJUAFMUDK-DGDLHAQSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)O)C)OC1 |
Origin of Product |
United States |
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